molecular formula C11H17NO3 B12314624 1-acetyl-octahydro-1H-indole-2-carboxylic acid

1-acetyl-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B12314624
M. Wt: 211.26 g/mol
InChI Key: HJIKFDMILLVWHA-UHFFFAOYSA-N
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Description

PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) is a chiral molecule that is often used as an impurity reference standard in the pharmaceutical industry. It is related to Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for treating hypertension and heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) involves several steps, including the esterification of the corresponding acid with ethanol and subsequent amination. The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .

Chemical Reactions Analysis

Types of Reactions

PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds and its potential therapeutic effects.

    Industry: Utilized in the quality control processes of pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) involves its interaction with the angiotensin-converting enzyme (ACE). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) is unique due to its specific chiral configuration and its role as an impurity reference standard. This makes it valuable in the pharmaceutical industry for ensuring the purity and efficacy of Perindopril formulations .

Properties

IUPAC Name

1-acetyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIKFDMILLVWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCCCC2CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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